molecular formula C21H26FN5O2S B2571051 N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899992-94-0

N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2571051
CAS No.: 899992-94-0
M. Wt: 431.53
InChI Key: UBXNMPKRIUMZLH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a tetrahydrocyclopentapyrimidinone core linked to a 4-methylpiperazine moiety via a thioacetamide bridge, suggests potential as a key intermediate or a bioactive compound. Researchers can explore its application as a versatile building block for the synthesis of more complex chemical libraries. Based on its structural features, which are common in kinase inhibitor scaffolds, it may also possess intrinsic biological activity worthy of investigation in enzyme inhibition assays or cellular models. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c1-25-9-11-26(12-10-25)27-18-4-2-3-17(18)20(24-21(27)29)30-14-19(28)23-13-15-5-7-16(22)8-6-15/h5-8H,2-4,9-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXNMPKRIUMZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a fluorobenzyl moiety, a piperazine ring, and a cyclopentapyrimidine derivative. Its molecular formula is C18H24FN3O2S, and it possesses various functional groups that contribute to its biological activity.

Table 1: Structural Components

ComponentDescription
Fluorobenzyl GroupEnhances lipophilicity and receptor binding
Piperazine RingContributes to receptor interaction
Cyclopentapyrimidine CoreInvolved in biological activity
Thioacetamide LinkagePotentially influences metabolic stability

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the piperazine moiety can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this structure. Notably, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the cyclopentapyrimidine core is thought to play a crucial role in enhancing these effects.

Case Studies

  • Inhibition of Tyrosinase Activity : A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase (AbTYR), revealing that certain derivatives exhibited significant antimelanogenic activity without cytotoxicity towards B16F10 cells. The competitive inhibition was characterized by kinetic studies that determined Michaelis-Menten constants (Km) and maximal velocity (Vmax) values using Lineweaver-Burk plots .
  • Antimicrobial Efficacy : In vitro assays showed that compounds with similar structural features effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cellular responses.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Tyrosinase InhibitionCompetitive inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structural Similarities : Both compounds share a fluorinated aromatic group (4-fluorophenyl/4-fluorobenzyl) and a piperazine-acetamide scaffold.
  • Key Differences: The sulfonylpiperazine group in this compound replaces the cyclopenta[d]pyrimidinone-thioether system in the target molecule.
  • Synthetic Routes : Synthesized via nucleophilic substitution of piperazine with sulfonyl chlorides, contrasting with the target compound’s reliance on thiopyrimidine alkylation .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

  • Structural Similarities: Shares the thioacetamide-pyrimidinone backbone, critical for hydrogen bonding and metabolic stability.
  • Key Differences : Lacks the cyclopenta ring and methylpiperazine substituent, which may reduce steric hindrance and alter target selectivity.

Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 53 in )

  • Structural Similarities : Fluorinated aromatic systems and heterocyclic cores (pyrimidine/pyrazole) suggest overlapping targets, such as kinase inhibitors.
  • Key Differences: The pyrazolo-pyrimidine scaffold introduces a fused bicyclic system, increasing planarity compared to the target’s non-aromatic cyclopenta ring. This difference could influence solubility and binding kinetics .
  • Synthetic Routes : Utilizes Suzuki-Miyaura cross-coupling for boronic acid integration, a step absent in the target compound’s synthesis .

Pharmacological and Physicochemical Implications

Structure-Activity Relationships (SAR)

  • Fluorinated Aromatic Groups: The 4-fluorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .
  • Methylpiperazine vs. Sulfonylpiperazine : The methylpiperazine in the target compound likely improves solubility via tertiary amine protonation, whereas sulfonyl groups (as in ’s compound) may introduce steric bulk and polarity .
  • Thioether vs. Ether Linkages : The thioacetamide in the target compound offers resistance to enzymatic hydrolysis relative to oxygen-based analogs, a feature shared with ’s compounds .

Hypothetical Pharmacokinetic Profiles

  • Target Compound : Predicted to exhibit moderate solubility (due to the methylpiperazine) and high metabolic stability (thioether, fluorinated groups).
  • Comparators :
    • ’s Compound : Higher solubility but lower metabolic stability due to the sulfonyl group’s susceptibility to reduction.
    • ’s Compounds : Reduced solubility (lacking ionizable groups) but comparable stability .

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